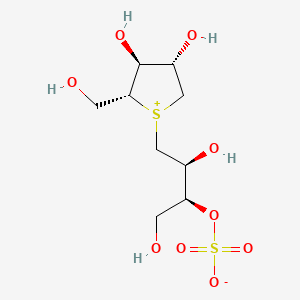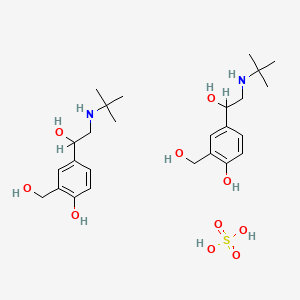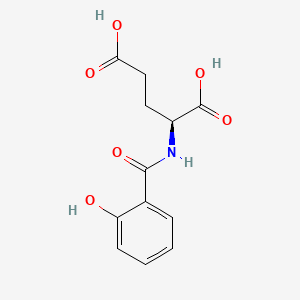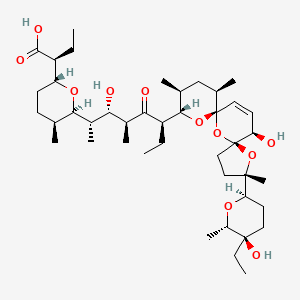
Sarcolysin hydrochloride
Vue d'ensemble
Description
Sarcolysin hydrochloride, also known as Melphalan hydrochloride, is a phenylalanine derivative of nitrogen mustard . It is a bifunctional alkylating agent that is active against selected human neoplastic diseases . It is known chemically as 4-[bis(2-chloroethyl)amino]-L-phenylalanine . The molecular formula is C13H18Cl2N2O2 .
Molecular Structure Analysis
The molecular structure of Sarcolysin hydrochloride is represented by the formula C13H18Cl2N2O2 . The molecular weight is 305.2 and 341.661 for the D- and L- forms respectively. The optical activity and other stereochemical properties are yet to be specified .Chemical Reactions Analysis
The chemical reactions involving Sarcolysin hydrochloride are complex and involve multiple steps . One study discusses the quantitative determination of Sarcolysin and its hydrolysis products by high-performance liquid chromatography . More research is needed to fully understand the chemical reactions involving Sarcolysin hydrochloride.Physical And Chemical Properties Analysis
Sarcolysin hydrochloride is practically insoluble in water and has a pKa of approximately 2.5 . It is supplied as a sterile, nonpyrogenic, white to off-white lyophilized cake or powder . More detailed physical and chemical properties are not available in the search results .Applications De Recherche Scientifique
Antitumor Activity
Sarcolysin hydrochloride has been studied for its antitumor properties. Clinical experiences with sarcolysin in the treatment of neoplastic diseases indicate its effectiveness against specific solid tumors such as seminoma of the testis, reticulum cell sarcoma, Ewing’s tumor of bone, and thymoma. In some cases, a single course of treatment with sarcolysin resulted in complete regression of the tumor. However, it was found to be generally insensitive to other types of tumors such as chorioepithelioma and teratoma of the testis, malignant melanoma, and primary osteogenic sarcoma (Blokhin et al., 1958).
Pharmacological Activity and Hydrolysis
Sarcolysin's hydrolytic instability has been a subject of research. Its hydrolysis leads to the formation of products like monohydroxysarcolysin and dihydroxysarcolysin, which do not possess antitumor properties. The presence of these hydrolysis products can reduce the pharmacological activity of sarcolysin, making control over their content crucial (Yatsevich et al., 1994).
Mechanism of Action
Sarcolysin's mechanism of action involves disturbing the energy metabolism of tumor cells, exhibiting antimetabolite properties at the cell membrane level, and the ability to alkylate nucleic acids and nucleoproteins. This results in DNA-DNA and DNA-protein cross-linkages, as well as inducing breaks in DNA molecules (Kozlova & Khorosheva, 1986).
Stability and Formulation
Studies have also focused on the stability of sarcolysin in pharmaceutical formulations. A new injectable pharmaceutical form (IPF) of sarcolysin was proposed, which is subject to hydrolysis in aqueous solutions, forming products that do not possess antitumor activity. This highlights the importance of formulation stability in the efficacy of sarcolysin-based treatments (Yatsevich et al., 1994).
Kinetics in Biological Systems
Research has also been conducted on the distribution and kinetics of sarcolysin in biological systems, like rats, to understand its pharmacokinetics and mechanisms of action more comprehensively (Mironyuk et al., 2004).
Safety And Hazards
Sarcolysin hydrochloride is a strong irritant of the eyes and mucous membranes. When heated to decomposition, it emits toxic fumes . It may cause severe skin burns, eye damage, and respiratory irritation . It should be stored in a well-ventilated place, in a corrosive resistant container with a resistant inner liner .
Orientations Futures
The future directions of Sarcolysin hydrochloride research involve improving its therapeutic properties. One approach is to develop a dosage form representing its ester conjugate with decanol embedded in ultra-small phospholipid nanoparticles . Another approach is to explore its use in peptide-drug conjugates for targeted cancer therapy . These future directions hold promise for the development of more effective cancer treatments.
Propriétés
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUYBRCCFUEMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928716 | |
| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sarcolysin hydrochloride | |
CAS RN |
1465-26-5, 13469-52-8 | |
| Record name | Sarcolysin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarcolysine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarkoklorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARCOLYSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEG3Q4FC64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)
